2-(3-Methoxypropyl)thiane

Catalog No.
S13619038
CAS No.
62737-94-4
M.F
C9H18OS
M. Wt
174.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxypropyl)thiane

CAS Number

62737-94-4

Product Name

2-(3-Methoxypropyl)thiane

IUPAC Name

2-(3-methoxypropyl)thiane

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

InChI

InChI=1S/C9H18OS/c1-10-7-4-6-9-5-2-3-8-11-9/h9H,2-8H2,1H3

InChI Key

ISWLHRPZRSDPTP-UHFFFAOYSA-N

Canonical SMILES

COCCCC1CCCCS1

2-(3-Methoxypropyl)thiane is an organosulfur compound characterized by a six-membered ring structure containing five carbon atoms and one sulfur atom, with a methoxypropyl substituent. Its molecular formula is C8_{8}H16_{16}OS, indicating the presence of both carbon and sulfur in its structure. The thiane ring contributes to its unique chemical properties, making it a subject of interest in various fields such as organic synthesis and medicinal chemistry.

Due to the presence of the thiane ring and the methoxypropyl group.

  • Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones, which can further react with nucleophiles.
  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Ring Opening: Under certain conditions, the thiane ring may undergo ring-opening reactions, leading to linear sulfur-containing compounds.

These reactions make 2-(3-Methoxypropyl)thiane versatile in synthetic organic chemistry.

Research indicates that compounds containing thiane rings may exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives of thiane have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Compounds similar to 2-(3-Methoxypropyl)thiane have been studied for their potential to inhibit cancer cell proliferation through mechanisms such as DNA intercalation and topoisomerase inhibition .
  • Anti-inflammatory Effects: Certain thiane derivatives have demonstrated the ability to reduce inflammation markers in biological assays.

The specific biological activity of 2-(3-Methoxypropyl)thiane requires further investigation to establish its therapeutic potential.

The synthesis of 2-(3-Methoxypropyl)thiane typically involves:

  • Starting Materials: The synthesis often begins with commercially available thiane or its derivatives.
  • Reagents: Common reagents include alkyl halides (for introducing the methoxypropyl group), bases (such as sodium hydride), and solvents like dimethylformamide or dichloromethane.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the nucleophilic substitution or coupling reactions.

For example, a method may involve reacting thiane with 3-methoxypropyl bromide in the presence of a base to yield 2-(3-Methoxypropyl)thiane.

2-(3-Methoxypropyl)thiane has potential applications in:

  • Pharmaceuticals: Its unique structure may serve as a scaffold for developing new drugs with antimicrobial or anticancer properties.
  • Organic Synthesis: It can act as an intermediate or building block in synthesizing more complex organic molecules.
  • Material Science: Due to its sulfur content, it may be explored for applications in polymer chemistry or as a precursor for functional materials.

Several compounds share structural similarities with 2-(3-Methoxypropyl)thiane. Here are some notable examples:

Compound NameStructure TypeKey Features
ThianeHeterocyclicBasic structure without substituents
3-MethoxythianeThiane derivativeContains a methoxy group at position 3
2-(Propyl)thianeThiane derivativePropyl substituent instead of methoxy
2-(Butyl)thianeThiane derivativeButyl substituent; studied for similar properties

Uniqueness of 2-(3-Methoxypropyl)thiane

The presence of the methoxypropyl group distinguishes 2-(3-Methoxypropyl)thiane from other thiane derivatives. This substituent potentially enhances its solubility and alters its pharmacokinetic properties, making it a candidate for further pharmacological studies.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

174.10783637 g/mol

Monoisotopic Mass

174.10783637 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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